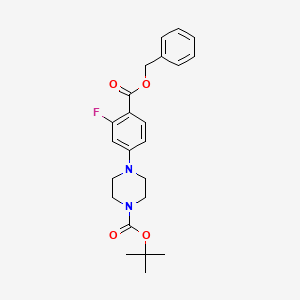

tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate

Description

Structure and Key Features:

tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by:

- A piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

- At the 4-position of the piperazine, a 3-fluoro-substituted phenyl ring is attached, which is further functionalized with a benzyloxycarbonyl group at the para-position.

Synthetic Relevance:

Piperazine derivatives like this are frequently used as intermediates in pharmaceutical chemistry, particularly in the development of kinase inhibitors, antipsychotics, and antiviral agents. The Boc group facilitates selective deprotection during multi-step syntheses, enabling further functionalization of the piperazine nitrogen .

Properties

IUPAC Name |

tert-butyl 4-(3-fluoro-4-phenylmethoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4/c1-23(2,3)30-22(28)26-13-11-25(12-14-26)18-9-10-19(20(24)15-18)21(27)29-16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEJAWRAHBIPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyloxycarbonyl group and the fluorophenyl group. The tert-butyl group is then added to the piperazine ring to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The industrial methods are designed to minimize waste and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological research to study the effects of piperazine derivatives on biological systems. It can be used to develop new drugs or to investigate the mechanisms of action of existing drugs .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used to develop new pharmaceuticals with improved efficacy and reduced side effects. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights :

However, it may limit solubility in aqueous media . Halogenated analogs (e.g., bromo-fluoro in ) exhibit enhanced halogen bonding, improving target binding in enzyme inhibition.

Synthetic Flexibility :

- The target compound’s synthesis likely parallels methods in (EDCI/HOAt-mediated coupling) and (T3P®-assisted amidation).

- In contrast, oxadiazole-containing derivatives (e.g., ) require cyclocondensation steps, increasing synthetic complexity.

Biological and Physical Properties :

- Fluorine substitution (common in ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs.

- Keto or oxadiazole groups () introduce hydrogen-bonding motifs, improving target engagement but reducing membrane permeability.

Crystallographic Behavior :

- Piperazine derivatives with bulky substituents (e.g., benzyloxycarbonyl) often exhibit chair conformations in crystal structures, as seen in . Weak intermolecular interactions (e.g., C–H···O) influence packing and solubility .

Biological Activity

tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate , with a molecular formula of and a molecular weight of approximately 349.43 g/mol. Its structure features a piperazine ring, which is often associated with various pharmacological activities.

Research has indicated that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cancer cell proliferation. A study highlighted the activation of trace amine-associated receptor 1 (TAAR1), which modulates dopamine and serotonin pathways, suggesting a role in neurological disorders .

In Vitro Studies

- Cell Line Studies : In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating strong inhibitory activity .

- Mechanistic Insights : The compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. Immunofluorescence studies confirmed its ability to disrupt tubulin polymerization, which is crucial for mitotic processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 52 | Cell cycle arrest and apoptosis | Significant selectivity for cancer cells |

| Study 2 | MDA-MB-231 (Triple-negative Breast Cancer) | 74 | Induction of apoptosis | Targeting tubulin polymerization |

| Study 3 | HEK-293 (Transfected with TAAR1) | - | Activation of TAAR1 | Modulates dopamine/serotonin pathways |

Case Study 1: Antiproliferative Activity

In a study examining various derivatives of piperazine compounds, this compound was identified as a potent inhibitor of cell proliferation in breast cancer models. The mechanism involved disruption of microtubule dynamics, leading to mitotic catastrophe .

Case Study 2: Neurological Implications

Another investigation into compounds activating TAAR1 revealed that they could potentially serve as therapeutic agents for neurological disorders by modulating neurotransmitter systems. This highlights the dual potential of the compound in both oncology and neurology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.